Cyclopentanone

概述

描述

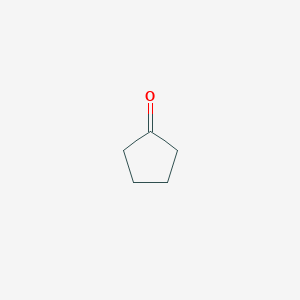

Cyclopentanone (C₅H₈O) is a cyclic ketone characterized by a five-membered carbon ring with a carbonyl group. It is a colorless liquid with a peppermint-like odor . Key applications include:

- Solvent: Widely used in the electronics industry for resin dissolution .

- Fragrances: Serves as a structural backbone for jasmine-derived flavoring agents (e.g., methyl 2,4-dihydroxybenzoate, with >10,000 tons annual production) .

- Fuel Additives: Converted via aldol condensation into diesel/jet fuel precursors due to its cyclic structure, which enhances fuel density .

- Pharmaceuticals: Acts as an intermediate in synthesizing dicarboxylic acids, amines, and anticonvulsant compounds .

准备方法

环戊酮可以通过多种方法合成,具体取决于起始材料和条件:

化学反应分析

环戊酮会发生各种化学反应,包括:

氧化: 环戊酮可以被氧化生成环戊酮肟或其他衍生物。

还原: 它可以用氢化催化剂还原成环戊醇。

取代: 环戊酮可以进行取代反应,例如形成环戊基衍生物。

羟醛缩合: 环戊酮可以参与羟醛缩合反应形成更大的环状化合物

这些反应中常用的试剂包括氢气、钯或铂等催化剂以及各种酸和碱。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

Chemical Synthesis and Medicinal Applications

1.1 Synthesis of Biologically Active Compounds

Cyclopentanone serves as a crucial starting material in the synthesis of various biologically active compounds. Research has shown that it can be utilized to synthesize derivatives like 4H-pyran , which are important in pharmaceuticals and agrochemicals. These derivatives exhibit a range of biological activities, including antitumor and antimicrobial effects. For instance, studies have reported the synthesis of polyfunctionalized 4H-pyran derivatives that demonstrate significant inhibitory effects on cancer cell lines, highlighting their potential as anticancer agents .

1.2 Chalcone Derivatives

This compound is also involved in the preparation of chalcone derivatives, which are recognized for their medicinal properties. Chalcones serve as privileged structures in drug discovery, showing promise against various diseases such as cancer and inflammation. The incorporation of this compound into chalcone structures has been explored to enhance their biological activities .

1.3 Neuroprotective Agents

Recent studies have investigated this compound derivatives for their neuroprotective properties, particularly in treating Alzheimer's disease (AD). One derivative, 2-(hydroxyl-(3-nitrophenyl)methyl)this compound (3NCP) , was found to alleviate memory impairment in a mouse model of AD by reducing amyloid plaque formation and inhibiting beta-secretase activity. These findings suggest that this compound derivatives could be promising candidates for AD treatment .

Agricultural Applications

2.1 Alternative to Conventional Insecticides

This compound has been evaluated as a potential alternative to synthetic insecticides in agricultural settings. Studies indicate that granular formulations of this compound can effectively control mosquito populations when incorporated into outdoor surveillance devices. The persistence and efficacy of this compound granules were tested against mosquitoes, demonstrating significant mortality rates and suggesting its utility in integrated pest management strategies .

Physical Chemistry Applications

3.1 Reaction Mechanisms

In physical chemistry, this compound is studied for its reaction mechanisms under various conditions. Research has focused on its low-temperature oxidation processes, revealing insights into its behavior as a reactant in complex chemical reactions . These studies contribute to a deeper understanding of this compound's reactivity and potential applications in synthetic organic chemistry.

Data Table: Summary of this compound Applications

作用机制

环戊酮的作用机制涉及它作为各种化学反应的中间体的能力。它可以参与亲核加成、氧化和还原反应。 所涉及的分子靶标和途径取决于特定的应用和化学环境 .

相似化合物的比较

Cyclohexanone (C₆H₁₀O)

- Physical Properties: Higher boiling point (~155°C vs. 130.6°C for cyclopentanone) due to increased molecular weight and reduced ring strain .

- Chemical Reactivity: Enol Content: Cyclohexanone exhibits higher enol content (0.004% vs. 0.001% for this compound), enhancing keto-enol tautomerism and acidity . Catalytic Conversion: Both undergo aldol condensation, but this compound’s smaller ring size facilitates faster reaction kinetics in biomass-derived fuel synthesis .

- Applications: Primarily used in nylon-6,6 production (via adipic acid), whereas this compound is favored in fragrances and cyclic fuel precursors .

- Biological Activity: Cyclohexanone derivatives show stronger binding to picrotoxin receptors (e.g., 2-ethylcyclohexanone is anticonvulsant), with higher potency than cyclopentanones .

Acetone (C₃H₆O)

- Physical Properties: Lower boiling point (56°C) and higher volatility compared to this compound .

- Chemical Reactivity: Minimal enol content (0.0001%), limiting its use in enolate-mediated reactions .

- Applications: Dominates as a universal solvent but lacks this compound’s niche in fragrance synthesis or fuel additives .

Cyclopentenone (C₅H₆O)

- Functional Group: Contains an α,β-unsaturated ketone, enabling conjugation and electrophilic reactivity absent in this compound.

- Applications: Used in anti-inflammatory drug development, contrasting with this compound’s roles in flavors and solvents .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Enol Content (%) | Key Applications |

|---|---|---|---|---|

| This compound | C₅H₈O | 130.6 | 0.001 | Solvents, fragrances, fuel additives |

| Cyclohexanone | C₆H₁₀O | ~155 | 0.004 | Nylon production, solvents |

| Acetone | C₃H₆O | 56 | 0.0001 | Universal solvent |

| Cyclopentenone | C₅H₆O | N/A | N/A | Anti-inflammatory agents |

Market and Production Insights

- Production Growth: China’s high-purity this compound market is projected to grow at 12.09% CAGR (2023–2029), driven by electronics and fragrance demand .

- Key Manufacturers : Solvay, BASF, and Zeon dominate ~52.7% of the global market, with Haomai Fine Chemical and San Fu Chemical expanding regional production .

生物活性

Cyclopentanone (C5H8O) is a cyclic ketone that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its antioxidant, antibacterial, cytotoxic, and other relevant biological properties, supported by data tables and case studies.

This compound is characterized by its five-membered ring structure with a carbonyl group. Its molecular structure contributes to its reactivity and interaction with biological systems.

1. Antioxidant Activity

This compound derivatives have shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. A study reported that certain this compound derivatives exhibited remarkable inhibition of lipid peroxidation, indicating their potential as antioxidants . The antioxidant activity is often measured using assays like the DPPH radical scavenging method.

2. Antibacterial Activity

This compound and its derivatives have demonstrated notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies revealed that this compound exhibited significant zones of inhibition, particularly against antibiotic-resistant strains .

| Bacteria Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| Staphylococcus aureus | 20 | |

| Ampicillin-resistant E. cloacae | 18 |

3. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. One study indicated that this compound derivatives exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : this compound acts by scavenging free radicals and reducing oxidative stress markers.

- Antibacterial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Cytotoxic Mechanism : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors.

Study 1: Antioxidant Properties

A recent study synthesized several this compound derivatives and assessed their antioxidant capacity using the DPPH assay. Compound 2 was found to be the most effective, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Study 2: Antibacterial Efficacy

In an investigation into the antibacterial properties of this compound, researchers tested various concentrations against resistant bacteria strains. The results indicated that this compound not only inhibited growth but also showed potential for use in developing new antibacterial agents .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of cyclopentanone relevant to experimental design?

this compound (C₅H₈O) is a cyclic ketone with a molar mass of 84.12 g/mol, density of 0.95 g/cm³, melting point of -51.3°C, and boiling point of 131°C. Its vapor is 2.3 times denser than air and flammable, requiring careful handling to avoid combustion . Its solubility in water is limited but improves in organic solvents, making it suitable for reactions in non-polar media. Researchers must account for its irritant properties (skin, eyes, respiratory system) and use fume hoods and PPE during experiments .

Q. What are the standard synthetic routes for this compound in laboratory settings?

Common methods include:

- Thermochemical pathways : Catalytic hydrogenation of cyclopentene oxide or oxidation of cyclopentanol using Cr-based catalysts .

- Biochemical routes : Enzymatic oxidation of cyclopentanol via this compound 1,2-monooxygenase (CpnB) in Comamonas spp., which is scalable using E. coli-expressed enzymes .

- Biomass-derived synthesis : Catalytic conversion of furfural (from lignocellulosic biomass) using Pt or Pd catalysts under hydrogenation conditions .

Q. How should this compound be stored and handled to ensure safety and stability?

Store in airtight containers in cool (<25°C), ventilated areas away from ignition sources. Avoid prolonged air exposure to prevent peroxide formation. Use inert gas purging for long-term storage. Compatibility testing with elastomers (e.g., fluorocarbons, neoprene) is critical due to its solvent properties, which can degrade seals and fuel lines .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., CH···O hydrogen bonding) influence this compound’s spectroscopic and reactivity profiles?

this compound exhibits CH···O hydrogen bonding in dimeric forms, confirmed by temperature-dependent IR and Raman studies. This interaction splits the ν(CO) vibrational mode (~1,740 cm⁻¹) into multiple peaks, previously misattributed to Fermi resonance. Computational modeling (DFT) and isotopic substitution (deuterated analogs) validate these associations, impacting solvent effects and reaction kinetics .

Q. What strategies mitigate this compound’s oxidative instability in fuel-blend applications?

this compound’s oxidation in fuel blends (e.g., with alkenes) is accelerated by radical chain mechanisms. Mitigation approaches include:

- Additive engineering : Incorporating antioxidants like hindered phenols or aromatic amines to scavenge free radicals .

- Blend optimization : Limiting alkene content and using isoalkanes (e.g., isooctane) to reduce oxidative triggers .

- Storage protocols : Maintaining low temperatures and anaerobic conditions to delay peroxide formation .

Q. How can computational models resolve contradictions in this compound’s thermodynamic data (e.g., heat capacity, phase behavior)?

Discrepancies in heat capacity (e.g., ~190–353 K range) arise from experimental calibration errors or impurities. Researchers use:

- Quantum-chemical calculations : Gaussian or ORCA software to predict thermodynamic properties (e.g., entropy, enthalpy) via ab initio methods .

- Statistical thermodynamics : Applying QSPR (Quantitative Structure-Property Relationship) models to interpolate/extrapolate experimental data gaps .

Q. What catalytic systems enhance this compound’s utility in Baeyer-Villiger oxidations or alkene functionalization?

- Baeyer-Villiger oxidations : this compound 1,2-monooxygenase (CpnB) from Comamonas spp. shows broad substrate specificity for ketone-to-lactone conversions, though enantioselectivity varies .

- Alkene oxidation : this compound acts as a co-catalyst in low-temperature alkene epoxidation using Mn or Fe porphyrin catalysts, with DFT studies revealing radical-mediated pathways .

Q. How do material compatibility challenges affect this compound’s application in fuel or polymer systems?

this compound causes significant swelling in elastomers (e.g., fluorocarbons, neoprene) at >20% blends, as shown in Hansen solubility tests and engine exposure studies. Mitigation involves:

- Material substitution : Using chemically resistant polymers like PTFE or Viton .

- Blend optimization : Limiting this compound to <10% in fuel formulations to reduce solvent aggression .

Q. Methodological Guidance

Q. What experimental techniques characterize this compound’s vibrational and electronic spectra?

- IR/Raman spectroscopy : Assign peaks using isotopic labeling (e.g., d₈-cyclopentanone) and normal coordinate analysis (NCA) with force fields derived from cyclohexanone .

- UV-Vis spectroscopy : Track n→π* transitions (~280 nm) to study solvent effects or photodegradation kinetics .

Q. How can biomass-derived this compound achieve cost parity with petroleum-based production?

Bio-based routes (e.g., lignocellulosic furfural conversion) achieve ~5–6/kg. Key optimizations include:

- Catalyst design : Bimetallic Pt-Re catalysts improve furfural hydrogenation selectivity .

- Process intensification : Continuous flow reactors enhance yield and reduce energy input .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s role in Low-Speed Pre-Ignition (LSPI) in engines?

While this compound blends initially showed LSPI risks in turbocharged engines, subsequent studies attribute this to alkene contaminants. Resolution strategies:

- Fuel purification : Distillation or adsorption to remove alkene impurities .

- Engine calibration : Adjusting ignition timing and fuel injection pressure to mitigate pre-ignition .

属性

IUPAC Name |

cyclopentanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029154 | |

| Record name | Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol) | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960 | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.3 (AIR= 1), Relative vapor density (air = 1): 2.3 | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

11.4 [mmHg], 11.4 mm Hg at 25 °C | |

| Record name | Cyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE, MOBILE LIQUID | |

CAS No. |

120-92-3 | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220W81TN3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。